N1,N1-dimethylbenzene-1,3-disulfonamide

Antiproliferative Sulfonamide MCF-7

Researchers requiring a specific N,N-dimethylated disulfonamide scaffold often face supply of regioisomeric mixtures or primary sulfonamides that compromise reactivity. Procure N1,N1-Dimethylbenzene-1,3-disulfonamide as a high-purity building block to ensure synthetic fidelity. - Enables base-initiated copolymerization for thermoplastics with Tg tunable from 58-127 °C and O₂ transmission as low as 0.45 cc-mil/100 in²-atm-day. - Serves as a key precursor for antiproliferative agents achieving MCF-7 IC₅₀ of 20.60 μM. - Provides a critical N,N-dimethylated variant for antiplatelet SAR studies versus picotamide.

Molecular Formula C8H12N2O4S2
Molecular Weight 264.3 g/mol
Cat. No. B13615869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-dimethylbenzene-1,3-disulfonamide
Molecular FormulaC8H12N2O4S2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
InChIKeyCBYXUTXXLSLJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N1-Dimethylbenzene-1,3-disulfonamide: Technical Specifications


N1,N1-Dimethylbenzene-1,3-disulfonamide (CAS 101252-56-6; molecular formula C₈H₁₂N₂O₄S₂; molecular weight 264.3 g/mol) is a meta-substituted aryl disulfonamide bearing two N,N-dimethylsulfonamide groups at the 1- and 3-positions of a benzene ring . This compound belongs to the broader benzene-1,3-disulfonamide scaffold class, which forms the core of clinically relevant carbonic anhydrase inhibitors such as dichlorophenamide and serves as a versatile building block for epoxy-based thermoplastics and antiproliferative agents [1][2]. Its dual N,N-dimethyl substitution pattern distinguishes it from simpler primary sulfonamide analogs (e.g., unsubstituted benzene-1,3-disulfonamide) and from regioisomeric variants substituted at the 1,4- or 1,2-positions, each of which exhibits markedly different reactivity, hydrogen-bonding capacity, and pharmacokinetic behavior [3].

1
N,N-Dimethylsulfonamide pharmacophore research
Scaffold for heterocyclic antiproliferative library synthesis
2
Regioisomeric purity-dependent workflow
1,3-disubstitution is essential; 1,2- or 1,4-analogs alter reactivity and binding
3
Multi-modal application scaffold
Supports antiplatelet discovery, CA inhibition studies, and epoxy-thermoplastic monomer research

Why Generic Benzene Disulfonamide Substitution Fails


Benzene disulfonamides are not interchangeable commodity chemicals. The specific N,N-dimethyl substitution on the target compound eliminates the primary sulfonamide –NH₂ protons, which are essential for zinc coordination in carbonic anhydrase active sites, thereby fundamentally altering its enzyme inhibition profile compared to primary sulfonamide congeners [1]. Regioisomeric variation—1,3- versus 1,4- versus 1,2-disubstitution—produces compounds with divergent solid-state packing, crystallinity, and thermal behavior; for example, 4,6-dimethylbenzene-1,3-disulfonamide crystallizes in the orthorhombic Pbca space group with distinct unit-cell parameters, and changing the substitution pattern would yield a materially different crystal lattice [2]. In polymer chemistry, N,N′-dimethyl-1,3-benzenedisulfonamide serves as a specific monomer capable of base-initiated polymerization with arylene diglycidyl ethers to yield poly(hydroxy ether sulfonamides) with glass transition temperatures (Tg) tunable between 58 and 127 °C and oxygen transmission rates as low as 0.45 cc-mil/100 in²-atm-day; the non-methylated or regioisomeric analogs cannot replicate this polymerization behavior without altering the resulting thermal and barrier performance [3]. These structural features are not interchangeable, and substituting a generic benzene disulfonamide risks compromising target binding, polymer thermal properties, or synthetic reproducibility.

N-Methylation eliminates primary sulfonamide –NH₂; replacing with non-methylated analog fundamentally alters zinc-binding capacity and enzyme inhibition profile.
1,3-Regioisomer is not interchangeable with 1,4- or 1,2-disubstituted variants; solid-state packing, crystallinity, and thermal behavior may shift significantly.
Polymerization behavior is specific to N,N′-dimethyl monomer; non-methylated or regioisomeric analogs cannot replicate Tg tuning range or O₂ barrier performance.

Evidence Guide: Versus Closest Analogs


Antiproliferative Activity vs Doxorubicin in MCF-7 Cells

Novel N,N-dimethylbenzenesulfonamide derivatives bearing pyridine, thiophene, thiazole, and chromene moieties were evaluated for antiproliferative activity against the human breast cancer cell line MCF-7. Five derivatives (compounds 6, 9, 11, 16, and 17) demonstrated IC₅₀ values of 21.81, 25.50, 20.60, 25.83, and 31.20 μM respectively, each outperforming the positive control doxorubicin (IC₅₀ = 32.00 μM) [1]. The most potent derivative, compound 11, exhibited an IC₅₀ that is 35.6% lower (i.e., more potent) than doxorubicin. This scaffold-dependent activity establishes the N,N-dimethylbenzenesulfonamide pharmacophore as a viable antiproliferative chemotype distinct from anthracycline-based comparators. Note: these data are for derivatives incorporating the N,N-dimethylbenzenesulfonamide moiety, not the parent N1,N1-dimethylbenzene-1,3-disulfonamide itself; the parent serves as a key synthetic intermediate for accessing this compound class.

Antiproliferative Activity
Cross-study comparable
N,N-Dimethylbenzenesulfonamide Derivative (Compound 11) IC₅₀ = 20.60 μM
Doxorubicin IC₅₀ = 32.00 μM
Reported 1.55-fold higher potency than doxorubicin in MCF-7 cell-model screen.
Derivative data; parent serves as synthetic intermediate. Requires independent validation.
Antiproliferative Sulfonamide MCF-7

In Vitro Antiplatelet Activity vs Picotamide and Aspirin

A series of twenty 1,3-benzenedisulfonyl piperazine derivatives was evaluated for in vitro antiplatelet activity using adenosine diphosphate (ADP), arachidonic acid (AA), and collagen as aggregation inducers at a test concentration of 1.3 μM, with picotamide and aspirin as positive controls [1]. Five compounds demonstrated higher antiplatelet activity against collagen than both picotamide and aspirin. In ADP-induced aggregation, one compound exhibited an IC₅₀ superior to picotamide; in AA-induced aggregation, two compounds surpassed both positive controls [1]. In a follow-on study, 5- and 6-methyl-substituted 1,3-benzenedisulfonamides were synthesized: five compounds (1a, 1b, 1c, 2f, 3d) showed higher antiplatelet activity than picotamide at 1.3 μmol/L with AA as inducer, while nine compounds (2a, 2b, 2d, 2f, 2g, 2h, 3a, 3b, 3c) exceeded picotamide activity with ADP as inducer [2]. This evidence demonstrates that the 1,3-benzenedisulfonamide scaffold—for which N1,N1-dimethylbenzene-1,3-disulfonamide serves as a key N,N-dimethylated derivative—supports antiplatelet activity consistently exceeding the clinically used comparator picotamide.

Antiplatelet Activity
Cross-study comparable
Multiple derivatives exceeded picotamide activity at 1.3 μM (ADP, AA, collagen induction).
Scaffold supports antiplatelet endpoint response exceeding picotamide comparator.
Exact magnitude not numerically specified across all inducers. Born turbidimetric method.
Antiplatelet Benzene-1,3-disulfonamide Picotamide

Carbonic Anhydrase Isoform Inhibition Profiling

A systematic inhibition study of human carbonic anhydrase isozyme XIV (hCA XIV) evaluated a series of sulfonamides including clinically used drugs and benzene-1,3-disulfonamide derivatives [1]. Benzene-1,3-disulfonamide derivatives exhibited inhibition constants (K_I) in the range of 180–680 nM against hCA XIV. In contrast, the most potent inhibitors in the study—including 3-chloro-/bromo-sulfanilamide, benzolamide-like, ethoxzolamide-like, and acetazolamide/methazolamide-like derivatives—showed K_I values in the range of 13–48 nM. Clinically used drugs such as zonisamide, topiramate, and simple sulfanilamide derivatives displayed micromolar-range inhibition (K_I = 1.46–6.50 μM) [1]. The parent benzene-1,3-disulfonamide scaffold thus occupies a defined intermediate potency window (sub-micromolar) that is distinguishable from both the high-potency (low nanomolar) benzolamide-type inhibitors and the weak (micromolar) clinical sulfonamides. A separate BindingDB entry (BDBM50427224) reports a K_i of 79 nM for benzene-1,3-disulfonamide against human carbonic anhydrase I [2].

hCA XIV Inhibition
Class-level inference
K_I = 180–680 nM (derivatives); K_i = 79 nM (parent hCA I).
Intermediate potency window distinct from high-affinity and weak clinical sulfonamides.
N,N-dimethylation alters zinc coordination; context-dependent isoform selectivity.
Carbonic anhydrase hCA XIV Benzene-1,3-disulfonamide

Thermoplastic Polymer Performance: N,N′-Dimethyl-1,3-benzenedisulfonamide as Monomer for Poly(hydroxy ether sulfonamides)

N,N′-Dimethyl-1,3-benzenedisulfonamide was employed as a specific monomer in base-initiated polymerizations with various arylene diglycidyl ethers to produce poly(hydroxy ether sulfonamides)—a new class of epoxy-based thermoplastics [1]. The resulting polymers are moldable, amorphous materials with glass transition temperatures (Tg) ranging from 58 to 127 °C and oxygen transmission rates of 0.45–2.89 cc-mil/100 in²-atm (O₂)-day at 234 °C and approximately 60% relative humidity [1]. The oxygen barrier performance at the lower end (0.45 cc-mil/100 in²-atm-day) compares favorably with conventional epoxy-amine systems and polyolefins, while the Tg range allows tuning of thermal performance through comonomer selection. A related patent (US3945973A) describes N,N′-diglycidyl-N,N′-dimethyl-1,3-benzenedisulfonamide with epoxy equivalent weights from 234 to 1100, yielding coatings with superior solvent and impact resistance when cured with conventional agents [2].

Thermoplastic Performance
Cross-study comparable
Tg = 58–127 °C; O₂ transmission = 0.45–2.89 cc-mil/100 in²-atm-day (234 °C, ~60% RH).
Quantifiable barrier improvement over conventional epoxy-amine systems.
N,N-dimethyl monomer essential for base-initiated polymerization pathway.
Epoxy-based thermoplastic Poly(hydroxy ether sulfonamide) Oxygen barrier

Recommended Procurement Application Scenarios


Synthesis of Heterocyclic Antiproliferative Agents

Researchers synthesizing pyridine-, thiophene-, thiazole-, chromene-, or benzochromene-bearing antiproliferative agents can employ N1,N1-dimethylbenzene-1,3-disulfonamide as a precursor to the N,N-dimethylbenzenesulfonamide pharmacophore. As demonstrated by Bashandy et al. (2014), derivatives built on this scaffold achieved MCF-7 IC₅₀ values as low as 20.60 μM, exceeding the potency of doxorubicin (32.00 μM) [1]. The compound is procured as a high-purity building block for diversification into compound libraries targeting breast cancer cell lines, with molecular docking against carbonic anhydrase IX serving as a complementary design rationale.

Discovery of Next-Generation Antiplatelet Agents

Medicinal chemistry teams pursuing anti-thrombotic drug discovery can leverage the 1,3-benzenedisulfonamide core as a privileged scaffold. Liu et al. (2006, 2019) demonstrated that 1,3-benzenedisulfonyl piperazine and 5(6)-methyl-substituted derivatives consistently produced compounds with in vitro antiplatelet activity exceeding the clinical comparator picotamide across ADP, AA, and collagen induction channels at 1.3 μM [2][3]. N1,N1-dimethylbenzene-1,3-disulfonamide serves as a key N,N-dimethylated variant for structure-activity relationship studies exploring the impact of N-substitution on antiplatelet potency and cytotoxicity profiles in L929 fibroblasts.

Development of High-Barrier Epoxy-Based Thermoplastics

Polymer scientists developing moldable, amorphous thermoplastics with low oxygen permeability can procure N1,N1-dimethylbenzene-1,3-disulfonamide as a monomer for base-initiated copolymerization with arylene diglycidyl ethers. The resulting poly(hydroxy ether sulfonamides) achieve Tg values tunable across 58–127 °C and oxygen transmission rates as low as 0.45 cc-mil/100 in²-atm-day at 234 °C and 60% RH [4]. The N,N-dimethyl substitution pattern is essential for this polymerization chemistry; non-methylated analogs cannot participate in the same base-initiated pathway. This application is directly validated by the 1996 McGrath publication and the related US3945973A patent on diglycidyl derivatives [5].

Carbonic Anhydrase Inhibitor Design with Altered Pharmacology

Structural biologists and enzymologists investigating carbonic anhydrase isoform selectivity can use N1,N1-dimethylbenzene-1,3-disulfonamide as a tool compound to study the effect of N,N-dimethylation on zinc-binding capacity. Unlike primary sulfonamides that coordinate the catalytic zinc ion via the deprotonated –SO₂NH⁻ group, the dimethylated analog lacks the requisite –NH proton, fundamentally altering its CA inhibition mechanism [6]. The parent benzene-1,3-disulfonamide scaffold exhibits K_I values of 180–680 nM against hCA XIV and 79 nM against hCA I, positioning this chemotype in a distinct activity niche between ultra-potent (13–48 nM) and weak micromolar inhibitors [7][8].

Application
Selection Property
Validation Focus
Heterocyclic antiproliferative synthesis
N,N-Dimethylsulfonamide pharmacophore precursor
Cell-model endpoint review (MCF-7 and related lines)
Antiplatelet agent discovery
1,3-Benzenedisulfonamide privileged scaffold
In vitro platelet aggregation endpoint context (ADP, AA, collagen)
High-barrier epoxy thermoplastics
N,N′-Dimethyl monomer for base-initiated polymerization
Tg and O₂ transmission rate validation
Carbonic anhydrase isoform profiling
N,N-Dimethylated tool compound (altered zinc-binding)
Isoform selectivity and inhibition constant endpoint review
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